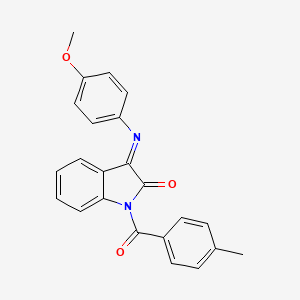

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one

Description

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one is a synthetic indolin-2-one derivative featuring a 4-methoxyphenylimino group at position 3 and a 4-methylphenyl carbonyl moiety at position 1.

Properties

IUPAC Name |

3-(4-methoxyphenyl)imino-1-(4-methylbenzoyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-15-7-9-16(10-8-15)22(26)25-20-6-4-3-5-19(20)21(23(25)27)24-17-11-13-18(28-2)14-12-17/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVBYFRRFYXLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one typically involves the condensation of 4-methoxyaniline with isatin derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imino group. The resulting intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

Anticancer Activity

The indolin-2-one scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this structure, including 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one, exhibit potent activity against various cancer cell lines.

Case Studies

-

Broad-Spectrum Anticancer Activity :

A study published in ACS Omega demonstrated that compounds based on the indolin-2-one framework showed significant cytotoxicity against multiple cancer cell lines, including breast and lung cancers. Specifically, the compound exhibited an IC50 value of 1.47 μM against breast cancer cell lines, indicating strong potential as an anticancer agent . -

Mechanistic Insights :

The mechanism of action involves inhibition of the c-KIT kinase protein, which is implicated in several malignancies. The structural characteristics of this compound allow it to effectively bind to the active site of c-KIT, thereby inhibiting its function and leading to reduced tumor growth .

Other Biological Activities

Beyond anticancer properties, this compound may have other therapeutic potentials:

- Antioxidant Properties : Indolin derivatives have shown promise in antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Some studies suggest that derivatives of indolin compounds possess antimicrobial properties, making them candidates for further exploration in treating infections .

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include signaling cascades that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one

This analogue replaces the 4-methylphenyl carbonyl group with a benzyl substituent. Crystallographic data reveal distinct packing arrangements influenced by the benzyl group’s bulkiness, which may enhance stability compared to the target compound’s 4-methylphenyl carbonyl moiety .

3-[(4-Hydroxyphenyl)imino]indolin-2-one

Substituting the methoxy group with a hydroxyl group alters hydrogen-bonding capacity.

3-(p-Tolylimino)indolin-2-one (A1) and 3-((4-Chlorophenyl)imino)indolin-2-one (A2)

These derivatives (Table 1, ) exhibit varying electronic effects:

Table 1: Comparison of Indolin-2-one Derivatives

*Yield reported for spiro-β-lactam synthesis using the target compound . †Calculated from molecular formula in .

Biological Activity

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one, a compound with the molecular formula C23H18N2O3 and a molecular weight of 370.4 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, supported by case studies, research findings, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C23H18N2O3 |

| Molecular Weight | 370.4 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Antimicrobial Activity

Recent studies have shown that derivatives of indolinones exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various pathogens.

In Vitro Evaluation

In vitro studies assessed the compound's minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For instance, a related study highlighted that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial activity .

Table: Antimicrobial Activity of Indolinone Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |

|---|---|---|---|

| Derivative 1 | 0.22 | Not reported | Staphylococcus aureus |

| Derivative 2 | 0.25 | Not reported | Staphylococcus epidermidis |

| Compound X | Not specified | Not specified | Various |

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of the indole moiety, which is known for its role in cancer therapeutics. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Case Studies

- Study on Cell Lines : A study evaluated the cytotoxic effects of indolinone derivatives on breast cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potential for further development as anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve apoptosis induction and cell cycle arrest. This was demonstrated through flow cytometry analysis, which indicated an increase in sub-G1 phase cells upon treatment with the compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one?

- Methodological Answer : The compound can be synthesized via a two-step protocol:

Condensation Reaction : React isatin derivatives with 4-methoxyaniline to form the imino-indolinone core. This step often uses acetic acid as a catalyst under reflux conditions .

Acylation : Introduce the 4-methylphenyl carbonyl group via nucleophilic acyl substitution, employing 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Validation : Confirm intermediates and the final product using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify substituent positions and assess purity. Key signals include the imine proton (~8.5 ppm) and carbonyl carbons (~170-180 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs) for unambiguous structural confirmation .

- Chromatography : Monitor reactions and purity via TLC or HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the imino-indolinone core?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful temperature control to avoid side products .

- Catalysts : Screen Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to accelerate imine formation .

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding poses with enzymes (e.g., COX-2 or EGFR). Focus on hydrophobic interactions with the 4-methylphenyl group and hydrogen bonds from the methoxy moiety .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro) on bioactivity using datasets from analogous indolinones .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic Effects in NMR : For tautomeric equilibria (e.g., keto-enol forms), use variable-temperature NMR to observe signal splitting .

- Isotopic Labeling : Introduce N or C labels to distinguish overlapping signals in complex spectra .

- Complementary Techniques : Cross-validate using FT-IR (carbonyl stretches at ~1650 cm) and HRMS .

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Modify the carbonyl group to a phosphate ester for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .

Data Contradiction Analysis

Q. How should discrepancies in biological activity between similar derivatives be interpreted?

- Methodological Answer :

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends (e.g., 4-methoxy groups enhancing antimicrobial activity vs. 4-chloro reducing it) .

- Structural Modifications : Synthesize analogs (e.g., replacing the 4-methylphenyl with a 4-fluorophenyl group) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.